N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide

Catalog No.
S1898004
CAS No.
480425-36-3
M.F
C13H18BNO3
M. Wt
247.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)...

CAS Number

480425-36-3

Product Name

N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide

IUPAC Name

N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide

Molecular Formula

C13H18BNO3

Molecular Weight

247.1 g/mol

InChI

InChI=1S/C13H18BNO3/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-8-11(10)15-9-16/h5-9H,1-4H3,(H,15,16)

InChI Key

GXTTWKFHLLCWMJ-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC=O

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC=O

Chemical Modification and Labeling

N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide, also known as N-(2-(pinacolborane)phenyl)formamide, is a chemical compound containing a pinacolborane group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). This functional group is useful in organic chemistry for its ability to participate in Suzuki-Miyaura coupling reactions []. These reactions are powerful tools for constructing carbon-carbon bonds, which are essential for building complex molecules. The pinacolborane group in N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide allows it to act as a coupling partner with various organic electrophiles containing halogen or other suitable leaving groups.

N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide is a chemical compound with the molecular formula C13H18BNO3 and a molecular weight of 247.10 g/mol. This compound features a phenyl ring linked to a formamide group, alongside a tetramethyl-1,3,2-dioxaborolane moiety. The presence of the dioxaborolane unit enhances its reactivity in various

One of the primary reactions involving N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide is the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boron compounds and organic halides. The dioxaborolane group acts as an effective boron source in these reactions.

While specific biological activities for N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide are not extensively documented, compounds containing dioxaborolane structures often exhibit interesting biological properties due to their ability to interact with biological targets. The potential applications in medicinal chemistry could include their use as drug candidates or as intermediates in the synthesis of biologically active molecules .

The synthesis of N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide typically involves several steps:

  • Formation of Dioxaborolane: The initial step usually includes the synthesis of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane from appropriate boronic acid derivatives.
  • Amination Reaction: The dioxaborolane compound is then reacted with an appropriate amine derivative (in this case, formamide) under controlled conditions to yield the final product.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further applications .

N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide has potential applications in various fields:

  • Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules.
  • Material Science: The compound can be utilized in developing new materials with specific electronic or optical properties.
  • Pharmaceuticals: Its unique structure may lead to novel drug candidates through further modification and optimization.

Interaction studies involving N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide primarily focus on its reactivity with various electrophiles and nucleophiles during cross-coupling reactions. These studies help elucidate its role in forming new carbon-carbon bonds and understanding its mechanistic pathways within synthetic chemistry contexts.

Several compounds share structural similarities with N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide. Here are some notable examples:

Compound NameSimilarity IndexKey Features
Methyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate0.93Methyl ester derivative; used in similar reactions
Ethyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate0.90Ethyl ester; exhibits similar reactivity patterns
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid0.85Carboxylic acid derivative; potential for further functionalization
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid0.84Methylated variant; may exhibit distinct properties

These compounds highlight the unique aspects of N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide while also indicating its reactivity and utility in synthetic applications .

Wikipedia

N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide

Dates

Modify: 2023-08-16

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